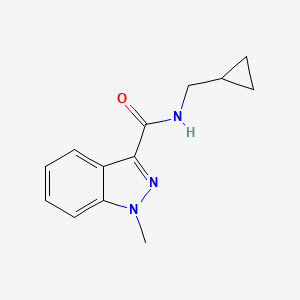

N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the indazole ring, a methyl group at the 1-position, and a carboxamide group at the 3-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazones with aldehydes or ketones under acidic or basic conditions.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides and a suitable base.

Methylation: The methyl group at the 1-position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Carboxamide Formation: The carboxamide group can be introduced by reacting the indazole derivative with an appropriate amine and a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes

Actividad Biológica

N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic benefits.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indazole derivatives. The structural formula can be represented as follows:

This compound features a cyclopropylmethyl group, which is critical for its biological activity, particularly in modulating receptor interactions.

GSK-3β Inhibition

Research indicates that this compound exhibits potent inhibition of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including metabolism, cell differentiation, and apoptosis. The compound has demonstrated an IC50 value of approximately 8 nM , indicating high potency as a GSK-3β inhibitor .

Anti-inflammatory Properties

The compound also shows significant anti-inflammatory effects. In vitro studies have revealed that it effectively suppresses the production of pro-inflammatory cytokines and nitric oxide in models of inflammation, such as lipopolysaccharide (LPS)-induced microglial cell lines . This suggests potential applications in treating neuroinflammatory conditions.

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has been observed to provide neuroprotective effects. It mitigates tau hyperphosphorylation in cellular models associated with neurodegenerative diseases, indicating its potential role in therapies for conditions like Alzheimer’s disease .

Biological Activity Summary Table

| Activity | Description | IC50 Value |

|---|---|---|

| GSK-3β Inhibition | Competitive inhibitor affecting metabolic pathways | 8 nM |

| Anti-inflammatory | Reduces pro-inflammatory cytokines and nitric oxide levels | - |

| Neuroprotection | Prevents tau hyperphosphorylation in neuronal models | - |

Study on Synthetic Cannabinoids

A related area of research involves synthetic cannabinoids that share structural similarities with this compound. These compounds have been shown to interact with cannabinoid receptors (CB1 and CB2) more potently than THC, leading to various psychoactive effects. This highlights the importance of understanding the pharmacodynamics and safety profiles of such compounds .

Clinical Implications

Given its potent biological activities, this compound may hold promise for developing treatments for neurodegenerative diseases and inflammatory disorders. Its ability to modulate key signaling pathways could lead to novel therapeutic strategies aimed at mitigating the effects of chronic inflammation and neurodegeneration.

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-1-methylindazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-16-11-5-3-2-4-10(11)12(15-16)13(17)14-8-9-6-7-9/h2-5,9H,6-8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTZBQQVIVDGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.